![molecular formula C19H25N3O2 B5533123 1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)
1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for compounds similar to "1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" involve multi-step chemical reactions with a focus on achieving high specificity and yield. For example, the synthesis of related compounds has been achieved through methods that involve precursor synthesis, followed by a series of reactions including acylation, alkylation, and cyclization. The overall yield and the specific steps vary based on the target compound's complexity and the functional groups involved (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with a similar complexity is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analytical methods provide detailed information about the spatial arrangement of atoms, molecular conformations, and the electronic environment, which are crucial for understanding the compound's reactivity and interactions with biological targets (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often focus on functional group transformations, such as the addition or substitution reactions that modify specific parts of the molecule. These reactions are pivotal for synthesizing derivatives with desired biological activities or physicochemical properties. The reactivity is influenced by the molecule's structure, where steric and electronic factors play significant roles (Fan et al., 2006).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for understanding the compound's behavior in various environments. These properties are determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. Such analyses are crucial for the compound's application in material science, pharmaceutical formulation, and chemical engineering (Kumara et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-13-11-20-19(21)16-7-5-12-22(14-16)18(23)10-9-15-6-3-4-8-17(15)24-2/h3-4,6,8,11,13,16H,5,7,9-10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPXRTYUVRGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)CCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

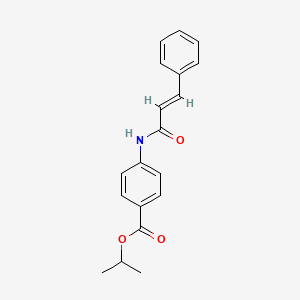
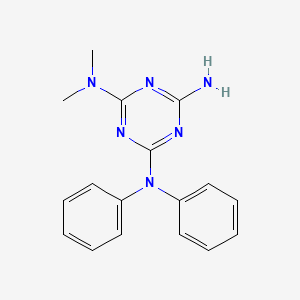
![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
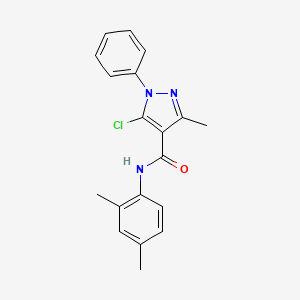
![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)
![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)
![N-(1-pyrazin-2-ylpiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533111.png)
![4-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5533117.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)
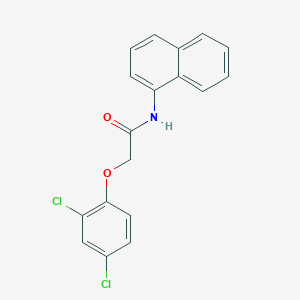
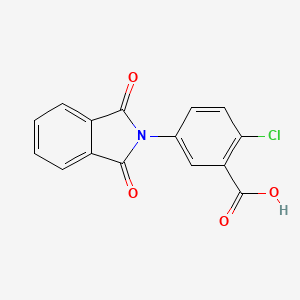
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5533130.png)